molecular formula C15H12ClN3O2 B11474064 Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate

Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate

Cat. No.: B11474064
M. Wt: 301.73 g/mol
InChI Key: PZRCVJDVMIYLAO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate typically involves multi-step procedures. One common method starts with the cyanation of methyl 2-amino-5-bromobenzoate using copper(I) cyanide (CuCN) to form methyl 2-amino-5-cyanobenzoate. This intermediate is then hydrolyzed using an ethanol (EtOH) and potassium hydroxide (KOH) solution to yield 2-amino-5-cyanobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)12-11-8-5-3-4-6-10(8)19-13(16)9(11)7-18-14(12)17/h3-7H,2H2,1H3,(H2,17,18)

InChI Key

PZRCVJDVMIYLAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3N=C(C2=CN=C1N)Cl

Origin of Product

United States

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